4,4'-Biphthalic anhydride

Descripción

Chemical Structure and Nomenclature

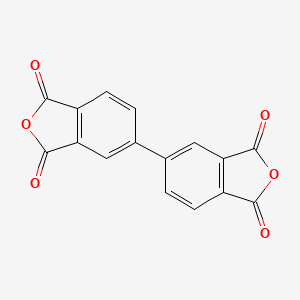

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) is a high-purity aromatic dianhydride with the molecular formula C₁₆H₆O₆ and a molecular weight of 294.22 g/mol . Its IUPAC name, 5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione , reflects its fused bicyclic structure comprising two benzofuran-1,3-dione moieties linked at the 3,3',4,4' positions. The compound’s planar, symmetric configuration enables strong intermolecular interactions, which are critical for forming high-performance polyimides.

Key Structural Features

- Symmetry : The 3,3',4,4' substitution pattern creates a linear, rod-like molecular geometry.

- Reactivity : Four anhydride groups facilitate polycondensation with diamines to form polyimide chains.

- Thermal Stability : A melting point of 299–301°C and decomposition temperature exceeding 500°C under inert conditions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2420-87-3 | |

| Molecular Formula | C₁₆H₆O₆ | |

| Melting Point | 299–301°C | |

| Boiling Point | 315°C (at 400 Pa) | |

| Density | ~1.625 g/cm³ |

Historical Development and Industrial Relevance

BPDA was first synthesized in the late 20th century as part of efforts to develop thermally stable polymers for aerospace and electronics. Early production methods relied on Ullmann coupling of halogenated phthalic anhydrides, but these were limited by low yields and impurities. Breakthroughs in catalytic systems, such as palladium-mediated cross-coupling , enabled scalable synthesis with >95% purity by the 2010s.

Industrial Applications

- Polyimides : BPDA-based polyimides exhibit exceptional thermal stability (5% weight loss at >600°C in nitrogen). They are used in flexible printed circuits (FPCs), laser diodes, and satellite thermal control films.

- Electronics : Key component in mobile phone flex cables and printer fixing belts due to low thermal expansion coefficients (3–7 ppm/°C).

- Advanced Composites : Hybrid films with silica nanoparticles for 5G infrastructure and electric vehicle battery insulation.

Market Growth

The global BPDA market was valued at $130 million in 2024 , projected to reach $201 million by 2031 at a 6.5% CAGR . Demand is driven by Asia-Pacific electronics manufacturing, which accounts for 45% of global consumption .

Isomerism and Structural Variants (e.g., α-BPDA)

BPDA exhibits structural isomerism, with α-BPDA (2,3',3,4'-biphenyltetracarboxylic dianhydride) being the most commercially significant variant.

Comparative Analysis of BPDA Isomers

| Property | BPDA (3,3',4,4') | α-BPDA (2,3',3,4') |

|---|---|---|

| Symmetry | Fully symmetric | Asymmetric |

| Polymer Crystallinity | High (rod-like chains) | Moderate (twisted chains) |

| Glass Transition (Tg) | >400°C | 320–350°C |

| Solubility | Low (requires polar aprotic solvents) | Higher (compatible with ethers) |

α-BPDA’s asymmetric structure reduces chain packing density, yielding polyimides with enhanced solubility and optical transparency . For example, α-BPDA/PPD polyimides show a dielectric constant of 2.72 , making them suitable for high-frequency 5G substrates. However, these polymers exhibit lower tensile modulus (2.74 GPa vs. 4.26 GPa for BPDA/3,4'-ODA).

Synthetic Routes to Isomers

Propiedades

IUPAC Name |

5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDNYTOXBCRNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044886 | |

| Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2420-87-3 | |

| Record name | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-biphthalic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5KO2N6PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Table 1: Comparative Analysis of BPDA Synthesis Methods

Reaction Optimization and Scalability

Bayesian optimization frameworks enhance Pd-catalyzed reactions by systematically varying ligands, bases, and solvents. For BPDA synthesis, this approach could reduce experimental iterations by 30–50%, as demonstrated in analogous Pd-mediated arylation. Key parameters for optimization include:

- Catalyst loading : 0.1–1 wt% Pd/C.

- Reducing agent composition : β-cyclodextrin/serine/xylitol ratios.

- Evaporation kinetics : Vapor linear velocity (1.0 m/s).

Automated platforms integrating real-time analytics promise further yield improvements, particularly in large-scale production.

Aplicaciones Científicas De Investigación

Key Applications of BPDA

-

Polyimide Production

- High-Performance Polymers : BPDA is primarily utilized in the synthesis of polyimides, which are known for their thermal stability and mechanical strength. These polymers are used in applications such as flexible circuit boards and aerospace components due to their ability to withstand extreme temperatures.

-

Table 1: Properties of Polyimides Derived from BPDA

Property Value Thermal Stability Up to 300°C Tensile Strength 80-100 MPa Glass Transition Temp 250-300°C Dielectric Constant 2.5-3.5

-

Electronics

- Flexible Circuit Boards : The unique thermal expansion properties of BPDA-based polyimides make them suitable for use in flexible printed circuit boards (FPCBs), where they can match the thermal expansion of copper foil, preventing delamination under thermal cycling.

- High-Frequency Applications : BPDA is also used in applications requiring high-frequency performance due to its low dielectric loss.

-

Aerospace and Defense

- Lightweight Structural Components : The aerospace industry employs BPDA-derived polyimides for lightweight structural components that must endure harsh environments while maintaining structural integrity.

- Thermal Barriers : These materials serve as effective thermal barriers in spacecraft and military applications.

-

Biomedical Applications

- Biocompatible Materials : Recent studies have explored the use of BPDA in developing biocompatible materials for medical devices. Its ability to form stable amide bonds with proteins makes it suitable for applications in drug delivery systems and tissue engineering.

- Case Study: Cellular Interaction with BPDA

- Optoelectronic Devices

Research Findings

Recent studies have highlighted the synthesis methods and properties of BPDA-based materials:

- A study published in Macromolecular Chemistry and Physics demonstrated the successful synthesis of high molecular weight aromatic polyimides using BPDA and various diamines, showcasing improved mechanical properties .

- Another investigation focused on hybrid nanocomposite films combining BPDA with polyvinylsilsesquioxane, revealing enhanced thermal stability and mechanical performance .

Mecanismo De Acción

The mechanism of action of [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells. These interactions can lead to the modulation of cellular pathways and the inhibition of key enzymes, contributing to its biological effects.

Comparación Con Compuestos Similares

Isobenzofuran: The parent compound, which lacks the additional ketone groups.

Naphthalene-1,4,5,8-tetrone: A structurally similar compound with a different arrangement of ketone groups.

Anthraquinone: Another related compound with a similar core structure but different functional groups.

Uniqueness: [5,5’-Biisobenzofuran]-1,1’,3,3’-tetrone stands out due to its unique arrangement of four ketone groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Actividad Biológica

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores its biochemical interactions, mechanisms of action, and potential applications based on recent research findings.

Overview of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride

BPDA is primarily known for its role in the synthesis of polyimides, which are high-performance polymers used in various industrial applications. The compound features anhydride groups that can react with amine groups in proteins and enzymes, facilitating the formation of stable amide bonds. This characteristic is crucial for enhancing the thermal stability and mechanical properties of the resulting polymers.

Interaction with Biomolecules

BPDA interacts with several biomolecules, influencing cellular processes such as:

- Cell Signaling : BPDA can modulate key signaling pathways by altering the activity of specific proteins and enzymes. This interaction can lead to changes in gene expression and cellular metabolism.

- Enzyme Activity : The anhydride groups of BPDA form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting or activating their functions. This mechanism can significantly impact metabolic pathways.

Cellular Effects

Research indicates that BPDA affects various cellular processes:

- Cell Growth and Differentiation : Studies have shown that BPDA influences cell proliferation and differentiation through its interactions with cellular proteins.

- Toxicity at High Doses : While low doses may have minimal effects, higher concentrations of BPDA have been linked to toxicity in animal models, impacting liver and kidney functions as well as blood chemistry.

Molecular Mechanism

The primary action of BPDA involves its polymerization with diamines to form polyimide resins. This process not only contributes to the structural integrity of materials but also enhances their thermal and chemical resistance.

Biochemical Pathways

BPDA is involved in several metabolic pathways:

- Synthesis of Polyamide Fibers : The compound participates in the formation of high molecular weight aromatic polyamide fibers, which are critical for various applications due to their strength and durability.

- Metabolic Interactions : BPDA interacts with metabolic intermediates, influencing metabolite levels and overall metabolic flux within cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of BPDA:

- Study on Cellular Impact : A study demonstrated that BPDA could influence cellular metabolism by interacting with key metabolic enzymes. The results indicated significant changes in metabolite levels when cells were exposed to varying concentrations of BPDA.

- Toxicological Assessment : In a toxicological study involving animal models, researchers observed that prolonged exposure to high doses of BPDA resulted in adverse health effects, including organ dysfunction and alterations in biochemical markers.

- Polymer Synthesis Research : Research focusing on the synthesis of polyimides from BPDA revealed that the resultant materials exhibited enhanced mechanical properties and thermal stability compared to those synthesized from other dianhydrides .

Summary Table of Biological Activities

Q & A

Q. What are the standard methods for synthesizing BPDA-based polyimides, and how can their structural integrity be validated?

BPDA-based polyimides are typically synthesized via polycondensation reactions with aromatic diamines (e.g., 4,4'-oxydianiline (ODA) or p-phenylenediamine (PDA)). A two-step method is common: (1) formation of poly(amic acid) (PAA) precursors in polar solvents like NMP or DMAc, followed by (2) thermal or chemical imidization to convert PAA into polyimide . Structural validation involves Fourier-transform infrared spectroscopy (FT-IR) to confirm imide ring formation (peaks at ~1775 cm⁻¹ and ~1720 cm⁻¹ for asymmetric/symmetric C=O stretching) and wide-angle X-ray diffraction (WAXD) to assess crystallinity .

Q. What safety protocols are critical when handling BPDA in laboratory settings?

BPDA is a respiratory and skin irritant. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust. Waste must be segregated and disposed via certified hazardous waste management services. Post-experiment cleanup requires neutralization with non-reactive solvents (e.g., ethanol) before disposal .

Q. How does BPDA's molecular structure influence the thermal stability of polyimides?

BPDA’s rigid biphenyl backbone and high aromaticity contribute to exceptional thermal stability. Polyimides derived from BPDA and ODA exhibit thermal decomposition temperatures (Td) exceeding 550°C, as measured by thermogravimetric analysis (TGA). The glass transition temperature (Tg) typically ranges from 250–350°C, determined via dynamic mechanical analysis (DMA) or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can copolymer design with BPDA modulate the coefficient of thermal expansion (CTE) in polyimide films?

CTE reduction is achieved by incorporating rigid monomers (e.g., BPDA) with flexible fluorinated dianhydrides (e.g., 6FDA) or diamines (e.g., TFMB). For instance, BPDA/6FDA copolymers at a 8:2 molar ratio showed CTE values <20 ppm/K, measured via thermomechanical analysis (TMA). The rigid BPDA units restrict chain mobility, while fluorinated groups reduce intermolecular forces, balancing dimensional stability and processability .

Q. What experimental strategies resolve contradictions in gas permeability data for BPDA-based polyimides?

Discrepancies in gas permeability (e.g., CO₂/N₂ selectivity) often arise from variations in film morphology (e.g., free volume, crystallinity). Researchers should standardize synthesis conditions (solvent, imidization temperature) and characterize films using positron annihilation lifetime spectroscopy (PALS) to quantify free volume. For example, BPDA-ODA films with 30% crystallinity showed 20% higher CO₂ permeability than amorphous counterparts .

Q. How do isomer variations of BPDA (e.g., 2,2',3,3'-BPDA) affect polyimide solubility and dielectric properties?

Isomeric BPDA derivatives like 2,2',3,3'-BPDA (i-BPDA) introduce steric hindrance, enhancing solubility in organic solvents (e.g., chloroform) while reducing dielectric constants (ε < 2.8 at 1 MHz). This is attributed to disrupted chain packing and increased free volume. Comparative studies using i-BPDA/ODA vs. BPDA/ODA polyimides reveal a 15% reduction in ε for i-BPDA-based films, measured via impedance spectroscopy .

Q. What methodologies improve the moisture resistance of BPDA-derived aerogels without compromising thermal insulation?

Introducing flexible monomers (e.g., 6FAPB) into BPDA/ODA aerogels reduces moisture uptake by 40% while maintaining low thermal conductivity (<0.03 W/m·K). Sol-gel synthesis with controlled crosslinking (e.g., 10 mol% 6FAPB) creates hydrophobic networks, validated by water contact angle (>120°) and thermogravimetric analysis (TGA) under humid conditions .

Methodological Considerations

Q. How can machine learning optimize BPDA-based polymer design for targeted thermal conductivity?

Machine learning algorithms (e.g., random forest models) trained on datasets of BPDA copolymer compositions and thermal properties (e.g., crystallinity, Tg) can predict optimal monomer ratios. For instance, BPDA/p-PDA systems with 70% crystallinity were identified as high thermal conductivity candidates (>0.45 W/m·K) using molecular dynamics simulations and experimental validation .

Q. What advanced characterization techniques are essential for analyzing BPDA polyimide film anisotropy?

Polarized FT-IR and birefringence measurements quantify molecular orientation. For BPDA/ODA films, in-plane/out-of-plane orientation ratios >2:1 indicate strong anisotropy, critical for flexible electronics. Synchrotron X-ray scattering further resolves nanoscale chain alignment .

Q. How do synthesis parameters influence mechanical properties of BPDA polyimide fibers?

One-step spinning of BPDA/PDA polyimide fibers under controlled shear rates (500–1000 s⁻¹) and thermal annealing (300°C for 2 hrs) enhances tensile strength (>1.5 GPa) and modulus (>80 GPa). Mechanical testing via ASTM D638 and SEM fractography reveal defect-free morphologies critical for aerospace applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.